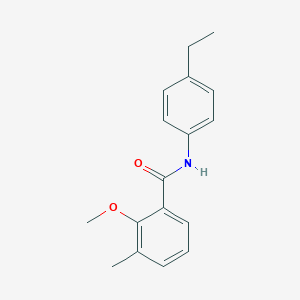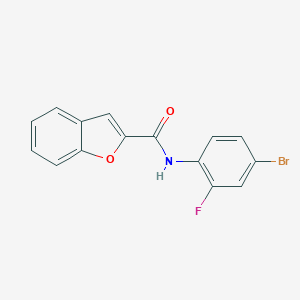![molecular formula C23H23N3O4 B250802 N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide](/img/structure/B250802.png)
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide, also known as FPhPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide involves the inhibition of the activity of acetylcholinesterase and butyrylcholinesterase enzymes, which leads to an increase in the levels of acetylcholine and other neurotransmitters in the brain. This results in improved cognitive function and memory retention.
Biochemical and Physiological Effects:
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide has been found to have a wide range of biochemical and physiological effects such as improved cognitive function, memory retention, and increased levels of acetylcholine and other neurotransmitters in the brain. It has also been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide in lab experiments is its potent inhibitory effects on the activity of acetylcholinesterase and butyrylcholinesterase enzymes, which makes it a valuable tool for studying the regulation of neurotransmitter levels in the brain. However, one of the limitations of using N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in the treatment of various diseases, and the exploration of its potential as a tool for studying the regulation of neurotransmitter levels in the brain. Further research is needed to fully understand the biochemical and physiological effects of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide involves the reaction between 4-(2-furoyl)-1-piperazine and 4-nitrophenyl 2-phenoxyacetate in the presence of a reducing agent such as zinc dust. The resulting compound is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide has been studied for its potential applications in various areas of scientific research such as neuroscience, pharmacology, and biochemistry. It has been found to have potent inhibitory effects on the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter levels in the brain.
Propiedades
Fórmula molecular |
C23H23N3O4 |
|---|---|
Peso molecular |
405.4 g/mol |
Nombre IUPAC |
N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C23H23N3O4/c27-22(17-30-20-5-2-1-3-6-20)24-18-8-10-19(11-9-18)25-12-14-26(15-13-25)23(28)21-7-4-16-29-21/h1-11,16H,12-15,17H2,(H,24,27) |
Clave InChI |
VRGTWCNPVZNOMN-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3)C(=O)C4=CC=CO4 |
SMILES canónico |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3)C(=O)C4=CC=CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B250730.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B250732.png)






![N-[2-(difluoromethoxy)phenyl]-4-isobutoxybenzamide](/img/structure/B250744.png)
